REACTION_CXSMILES
|
[Br:1][CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].Cl.[CH3:11][O:12][NH2:13]>C(O)C>[CH3:11][O:12][N:13]=[C:3]([CH2:2][Br:1])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
Cl.CON
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After reaction
|
Type
|
DISTILLATION
|
Details
|
ethanol was distilled away
|
Type
|
ADDITION
|
Details
|
200 ml of ethyl acetate was added to the residue
|
Type
|
WASH
|
Details
|
The reaction product was washed sequentially with a saturated aqueous solution of sodium hydrogencarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous solution of sodium chloride, and then dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and subsequent distillation
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
CON=C(C(=O)OCC)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 165 mmol | |
AMOUNT: MASS | 36.9 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |